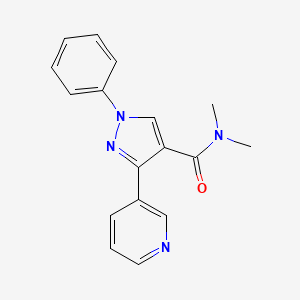
N-(tert-butyl)-6-chloro-N'-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(tert-butyl)-6-chloro-N'-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine involves reactions under specific conditions. For instance, a related compound was synthesized by reacting 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid with chloroformate ethyl ester, and then with N′-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine in the presence of triethylamine (Zou, 2001).
Molecular Structure Analysis
The molecular structure of similar triazine derivatives has been characterized using various spectroscopic methods and X-ray diffraction. For example, a related compound's crystal structure belongs to the monoclinic space group P21/c, with specific unit cell constants and intermolecular hydrogen bonds observed (Zou, 2001).
Chemical Reactions and Properties
Chemical reactions involving triazine derivatives often include nucleophilic addition or condensation reactions. For instance, organogermanium derivatives of 1,2,4-triazines were synthesized through the nucleophilic addition of triphenylgermyllithium to aromatic 1,2,4-triazines at low temperatures (Ivanov et al., 2021).
Physical Properties Analysis
Physical properties of related compounds include solubility in various solvents, melting points, and crystalline nature. For example, compounds synthesized using tert-butyl groups often exhibit enhanced solubility in organic solvents and form transparent, tough, and flexible films (Li et al., 2016).
Chemical Properties Analysis
Chemical properties of these compounds can be investigated using spectroscopic methods. For example, the FT-IR and FT-Raman spectra of a related compound, N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine, were recorded, and its molecular properties, such as ionization potential and electronegativity, were deduced from HOMO-LUMO analysis (Kavipriya et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N5/c1-13(2,3)20-12-18-10(15)17-11(19-12)16-9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFVCFPWFXVYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5634859.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dihydro-2H-chromen-3-ylmethyl)acetamide](/img/structure/B5634864.png)



![[1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5634898.png)


![2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5634923.png)

![N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide](/img/structure/B5634952.png)
![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)

